3'-Carbamoyl-biphenyl-3-yl-undecynecarbamate
3'-Carbamoyl-biphenyl-3-yl-undecynecarbamate
The enzyme, fatty acid amide hydrolase (FAAH), is widely expressed in brain and other tissues, and is capable of hydrolyzing anandamide (AEA) and other simple esters and amides with long unsaturated acyl chains. JP104 is an irreversible fatty acid amide hydrolase (FAAH) inhibitor of the carbamate class with an IC50 of 7.3 nM for the human recombinant enzyme when tested using radiolabeled oleamide as the substrate. The alkyl derivative on JP104 reacts with azide-modified reporter tags, such as azido-rhodamine or azido-biotin, for visualization of JP104 bound to FAAH in vivo.
Brand Name:
Vulcanchem
CAS No.:
887264-45-1
VCID:
VC0049906
InChI:
InChI=1S/C25H30N2O3/c1-2-3-4-5-6-7-8-9-10-17-27-25(29)30-23-16-12-14-21(19-23)20-13-11-15-22(18-20)24(26)28/h1,11-16,18-19H,3-10,17H2,(H2,26,28)(H,27,29)
SMILES:
C#CCCCCCCCCCNC(=O)OC1=CC=CC(=C1)C2=CC(=CC=C2)C(=O)N
Molecular Formula:
C25H30N2O3
Molecular Weight:
406.5 g/mol
3'-Carbamoyl-biphenyl-3-yl-undecynecarbamate
CAS No.: 887264-45-1
Reference Standards
VCID: VC0049906
Molecular Formula: C25H30N2O3
Molecular Weight: 406.5 g/mol
CAS No. | 887264-45-1 |
---|---|
Product Name | 3'-Carbamoyl-biphenyl-3-yl-undecynecarbamate |
Molecular Formula | C25H30N2O3 |
Molecular Weight | 406.5 g/mol |
IUPAC Name | [3-(3-carbamoylphenyl)phenyl] N-undec-10-ynylcarbamate |
Standard InChI | InChI=1S/C25H30N2O3/c1-2-3-4-5-6-7-8-9-10-17-27-25(29)30-23-16-12-14-21(19-23)20-13-11-15-22(18-20)24(26)28/h1,11-16,18-19H,3-10,17H2,(H2,26,28)(H,27,29) |
Standard InChIKey | BCKBOXGAYIOHDQ-UHFFFAOYSA-N |
SMILES | C#CCCCCCCCCCNC(=O)OC1=CC=CC(=C1)C2=CC(=CC=C2)C(=O)N |
Canonical SMILES | C#CCCCCCCCCCNC(=O)OC1=CC=CC(=C1)C2=CC(=CC=C2)C(=O)N |
Description | The enzyme, fatty acid amide hydrolase (FAAH), is widely expressed in brain and other tissues, and is capable of hydrolyzing anandamide (AEA) and other simple esters and amides with long unsaturated acyl chains. JP104 is an irreversible fatty acid amide hydrolase (FAAH) inhibitor of the carbamate class with an IC50 of 7.3 nM for the human recombinant enzyme when tested using radiolabeled oleamide as the substrate. The alkyl derivative on JP104 reacts with azide-modified reporter tags, such as azido-rhodamine or azido-biotin, for visualization of JP104 bound to FAAH in vivo. |
Reference | 1.Zhang, Y.H.,Zhang, G.Y.,Mollat, P., et al. Purification, characterization, and cellular localization of the 100-kDa human placental GTPase-activating protein. The Journal of Biological Chemisty 268, 18875-18881 (1993). |
PubChem Compound | 24860363 |
Last Modified | Nov 11 2021 |
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